ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

Catalog No.
S1500554
CAS No.
171091-84-2
M.F
C13H13NO4
M. Wt
247.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

CAS Number

171091-84-2

Product Name

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

IUPAC Name

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-5-4-8(17-2)6-11(9)14-12/h4-7,14H,3H2,1-2H3

InChI Key

VKVHNBAEBJPLJN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O

Anticancer Research

Specific Scientific Field: Oncology and medicinal chemistry.

Summary: Ethyl 3-formyl-6-methoxyindole-2-carboxylate has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways related to cancer progression.

Experimental Procedures:

    Cell Culture: Cancer cell lines (e.g., breast, lung, colon) are cultured in appropriate media.

    Treatment: Cells are exposed to varying concentrations of ethyl 3-formyl-6-methoxyindole-2-carboxylate.

    Assays: Researchers perform cell viability assays, flow cytometry, and Western blot analysis to assess cell growth inhibition and apoptosis induction.

    Quantitative Data: IC50 values (concentration required to inhibit cell growth by 50%) are determined.

Results: The compound exhibits dose-dependent cytotoxicity against cancer cells. It downregulates anti-apoptotic proteins and upregulates pro-apoptotic factors, leading to cell death. Quantitative data reveal its potency against specific cancer types .

Antimicrobial Properties

Specific Scientific Field: Microbiology and infectious diseases.

Summary: Ethyl 3-formyl-6-methoxyindole-2-carboxylate has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. It disrupts microbial cell membranes and inhibits essential enzymes, making it a potential candidate for novel antimicrobial drugs.

Experimental Procedures:

    Microbial Cultures: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are used.

    Minimum Inhibitory Concentration (MIC): Researchers determine the lowest concentration at which the compound inhibits microbial growth.

    Mechanism Studies: Investigations into the compound’s mode of action involve membrane permeability assays and enzyme inhibition studies.

Results: Ethyl 3-formyl-6-methoxyindole-2-carboxylate exhibits potent antimicrobial effects. It disrupts bacterial cell walls and inhibits fungal enzymes, providing a basis for further drug development .

Synthetic Methodology

Specific Scientific Field: Organic synthesis and chemical methodology.

Summary: Researchers explore novel synthetic routes to prepare ethyl 3-formyl-6-methoxyindole-2-carboxylate. Efficient methods are crucial for large-scale production and drug development.

Experimental Procedures:

    Reaction Design: Chemists design reactions using suitable starting materials.

    Catalysis: Catalysts (e.g., transition metals, organocatalysts) are employed for efficient transformations.

    Purification: The compound is isolated and purified using chromatography techniques.

Results: Various synthetic approaches have been reported, including one-pot reactions and catalytic methods. These contribute to the compound’s availability for further studies .

Dye Synthesis

Specific Scientific Field: Materials science and dye chemistry.

Summary: Ethyl 3-formyl-6-methoxyindole-2-carboxylate serves as a precursor for synthesizing dyes. Its unique indole structure imparts desirable optical properties.

Experimental Procedures:

    Reaction: The compound reacts with suitable reagents (e.g., diazonium salts) to form azo dyes.

    Characterization: Researchers analyze the synthesized dyes using UV-Vis spectroscopy and other techniques.

Results: The resulting dyes exhibit vibrant colors and find applications in textiles, ink formulations, and other industries .

Drug Discovery

Specific Scientific Field: Pharmaceutical research and drug design.

Summary: Researchers explore ethyl 3-formyl-6-methoxyindole-2-carboxylate derivatives as potential drug candidates. Structural modifications enhance bioavailability and target specificity.

Experimental Procedures:

    Structure-Activity Relationship (SAR): Researchers synthesize analogs with subtle changes in the indole scaffold.

    Biological Assays: Compounds are tested for binding affinity, selectivity, and pharmacokinetics.

Results: Certain derivatives exhibit promising activity against specific disease targets, such as inflammation or neurodegeneration .

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is an indole derivative characterized by its unique structure, which includes a formyl group and a methoxy group attached to the indole ring. Its molecular formula is C₁₃H₁₃N₁O₄, with a molecular weight of approximately 247.25 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the indole moiety, which is frequently associated with various therapeutic effects.

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate can undergo several chemical transformations:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Indole derivatives, including ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, are known for their diverse biological activities. Research indicates that they may exhibit:

  • Antiviral properties: Potential effectiveness against various viruses.
  • Anti-inflammatory effects: Ability to reduce inflammation in biological systems.
  • Anticancer activity: Some studies suggest that this compound may inhibit cancer cell proliferation.

Given these activities, ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is being explored for its therapeutic potential in treating diseases such as cancer and viral infections.

The synthesis of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves several key steps:

  • Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
  • Functional Group Modifications: Subsequent reactions introduce the formyl and methoxy groups at specific positions on the indole ring.

These methods allow for the efficient production of this compound and its derivatives.

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against diseases like cancer and viral infections.
  • Organic Synthesis: Used as a versatile building block for synthesizing more complex indole derivatives.
  • Industrial Uses: Potential applications in the production of dyes, fragrances, and pharmaceuticals due to its structural properties .

Studies on the interactions of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate with biological targets have revealed its potential to bind with various receptors. This binding affinity may contribute to its observed biological activities, such as anti-inflammatory and anticancer effects. Further research is needed to fully elucidate these interactions and their implications for drug development.

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate shares structural similarities with other indole derivatives. Below are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-formyl-5-methoxy-1H-indole-3-carboxylateFormyl and methoxy groups on different positionsDifferent position of substituents affects biological activity
Ethyl 3-acetyl-5-methoxy-1H-indole-2-carboxylateAcetyl instead of formyl groupMay exhibit different pharmacological profiles
Ethyl 6-methoxyindole-2-carboxylic acidLacks formyl groupFocused on carboxylic acid functionality

These compounds illustrate variations in substituent positions and types that can significantly influence their biological activities and applications, highlighting the uniqueness of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate within this class of compounds .

Indole derivatives have been integral to organic chemistry since the isolation of indole from coal tar in the 19th century. The Fischer indole synthesis, developed in 1883, revolutionized access to indole scaffolds, enabling systematic exploration of substituent effects. Early studies on ethyl indole-2-carboxylates focused on their role as intermediates in alkaloid synthesis, with applications in dye and fragrance industries. The introduction of electron-withdrawing groups (e.g., formyl, methoxy) in the 20th century expanded their utility in drug discovery, particularly after the discovery of indole-based therapeutics like reserpine and strychnine. Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate emerged as a key scaffold in the 1990s, with structural optimizations targeting improved bioavailability and receptor affinity.

Significance in Heterocyclic Chemistry

Indoles are π-excessive heterocycles, favoring electrophilic substitution at positions 3 and 2 due to resonance stabilization. The methoxy group at position 6 enhances electron density, directing reactions to the formyl group at position 3, while the ethyl ester at position 2 stabilizes the indole nucleus through steric and electronic effects. This substitution pattern grants the compound unique reactivity:

  • Formyl Group: Participates in condensation reactions (e.g., Schiff base formation) and serves as a precursor for carboxylic acids or alcohols via redox reactions.
  • Methoxy Group: Facilitates nucleophilic aromatic substitution, enabling derivatization with amines or thiols.
  • Ethyl Ester: Provides a handle for hydrolysis to carboxylic acids, enhancing water solubility for biological assays.

Comparative analysis with analogous indoles reveals distinct properties:

CompoundSubstituentsKey Reactivity
Ethyl 6-methyl analogMethyl at C6Enhanced anticancer activity
Ethyl 6-chloro analogChlorine at C6Antiviral potency
TylophorinePhenanthroindolizidine coreKinase inhibition

Current Research Trends and Applications

Recent studies (2020–2025) highlight three primary applications:

  • Anticancer Agents: The compound induces apoptosis in HepG2 (IC₅₀ = 4.77 μM) and MCF-7 (IC₅₀ = 6.45 μM) cells by downregulating anti-apoptotic Bcl-2 and upregulating caspase-3. Co-administration with tylophorine analogs synergistically inhibits Aurora kinases (IC₅₀ = 0.6–1.3 μM).
  • Antiviral Therapeutics: As a precursor to HIV-1 integrase inhibitors, derivatives like compound 17a (IC₅₀ = 3.11 μM) chelate Mg²⁺ ions in the enzyme active site, blocking viral DNA integration.
  • Anti-Inflammatory Agents: The methoxy group suppresses NF-κB signaling, reducing TNF-α and IL-6 production in murine models.

Structural Significance in Drug Discovery Platforms

The compound’s scaffold is a cornerstone in fragment-based drug design:

  • Pharmacophore Model: The formyl group acts as a hydrogen bond acceptor, while the indole nitrogen serves as a donor, enabling interactions with kinase ATP-binding pockets.
  • SAR Insights:
    • C3 Formyl: Critical for Michael addition to cysteine residues in target proteins.
    • C6 Methoxy: Enhances membrane permeability via lipophilicity (LogP = 2.16).
    • C2 Ester: Modulates metabolic stability; hydrolysis to carboxylic acid prolongs half-life.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclizing phenylhydrazones derived from ketones or aldehydes under acidic conditions. For ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, the synthesis begins with ethyl pyruvate 2-methoxyphenylhydrazone (5), where the methoxy group at the 6-position is introduced via the phenylhydrazine precursor [1] [2]. Heating this hydrazone with hydrochloric acid in ethanol induces cyclization, yielding ethyl 7-methoxyindole-2-carboxylate (6) as the expected product. However, competing pathways often lead to chlorinated byproducts, such as ethyl 6-chloroindole-2-carboxylate (7), due to electrophilic aromatic substitution at the methoxy-substituted position [1].

Key mechanistic insights reveal that the methoxy group directs cyclization through resonance effects, stabilizing intermediates during the [3] [3]-sigmatropic rearrangement step [2]. Modifying the acid catalyst (e.g., substituting HCl with ZnCl~2~ in acetic acid) alters product distribution, with ZnCl~2~ favoring the normal indole product (6) over chlorinated derivatives [1]. A representative protocol involves refluxing the hydrazone in ethanol with concentrated HCl for 6–8 hours, achieving yields of 40–55% for 6 after chromatographic purification [1].

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction is indispensable for introducing the formyl group at the 3-position of the indole ring. This electrophilic formylation employs a chloroiminium ion generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl~3~) [3] [4]. For ethyl 6-methoxyindole-2-carboxylate, the electron-rich indole nucleus facilitates regioselective formylation at C-3, even in the presence of ester and methoxy substituents [4].

DMF-POCl₃ Methodology

A standard procedure involves dissolving the indole precursor in anhydrous DMF at 0°C, followed by dropwise addition of POCl~3~. The mixture is warmed to 80°C and stirred for 4–6 hours, after which hydrolysis with ice water yields the formylated product [4]. This method consistently achieves 65–75% yields, with purity >95% after recrystallization from ethanol [4].

Temperature-Dependent Optimization Studies

Temperature critically influences reaction efficiency. Studies show that maintaining the reaction at 80°C minimizes side reactions, such as over-formylation or degradation of the methoxy group [4]. Lower temperatures (50–60°C) reduce yields to 40–50%, while exceeding 90°C promotes decomposition [4].

Esterification of Carboxylic Acid Precursors

The ethyl ester group at C-2 is typically introduced via Fischer esterification. Reacting 3-formyl-6-methoxyindole-2-carboxylic acid with excess ethanol in the presence of concentrated sulfuric acid under reflux provides the esterified product . Yields of 80–90% are attainable after 12–24 hours, with the acid catalyst facilitating nucleophilic acyl substitution .

Modern Synthetic Strategies

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and biodegradable catalysts. For instance, montmorillonite K10 clay catalyzes the Fischer indole synthesis at 100°C, eliminating the need for corrosive acids [2]. While yields (35–45%) are modest compared to classical methods, this approach reduces waste and enhances safety [2].

Ionic Liquid-Catalyzed Methods

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF~4~]) serve as dual solvents and catalysts in Vilsmeier-Haack formylation. These systems enhance reaction rates due to their high polarity and stabilize reactive intermediates, achieving 70% yields at 70°C [4].

Water-Based Reaction Systems

Aqueous micellar catalysis enables Fischer indolization in water using surfactants like sodium dodecyl sulfate (SDS). This method avoids organic solvents, though yields remain lower (30–40%) due to reduced substrate solubility [2].

Microwave and Ultrasound-Assisted Synthesis

One-Pot Click Chemistry Protocols

Microwave irradiation accelerates both cyclization and formylation steps in a single vessel. A representative protocol involves irradiating a mixture of phenylhydrazine, ethyl pyruvate, and DMF-POCl~3~ at 100°C for 20 minutes, yielding the target compound in 60% yield [4].

Simultaneous Irradiation Techniques

Combining microwave and ultrasound energy reduces reaction times to <10 minutes. For example, sonicating the reaction mixture while irradiating at 80°C achieves 75% yield, leveraging cavitation effects to enhance mass transfer [4].

Optimization Parameters for Improved Yields

Catalyst Selection and Loading Effects

Catalyst choice profoundly impacts regioselectivity. ZnCl~2~ in acetic acid suppresses chlorination byproducts in Fischer indolization, while HCl/ethanol favors them [1]. Optimal catalyst loading is 10–15 mol%, beyond which side reactions dominate [1].

Solvent System Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance Vilsmeier-Haack formylation rates, while ethanol improves Fischer indolization yields [1] [4]. Mixed solvent systems (e.g., DMF/THF 1:1) balance solubility and reactivity, achieving 80% yields [4].

Purification and Isolation Strategies

Chromatography on silica gel with hexane-ethyl acetate gradients (4:1 to 1:1) effectively separates the target compound from byproducts [1]. Recrystallization from ethanol/water (3:1) further enhances purity to >98% .

The formyl substituent at the 3-position of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate represents one of the most reactive functional groups within the molecule, readily undergoing various oxidation transformations to yield carboxylic acid derivatives. Oxidation of the formyl group provides direct access to the corresponding carboxylic acid, offering synthetic versatility for further functionalization.

Potassium permanganate oxidation represents the most commonly employed method for converting the formyl group to the carboxylic acid. Treatment of the substrate with potassium permanganate in aqueous alkaline medium under reflux conditions proceeds via the formation of hydrated aldehyde intermediates, followed by nucleophilic attack by permanganate anions. The reaction typically achieves quantitative conversion within 2-4 hours at 80-100°C, yielding ethyl 3-carboxy-6-methoxy-1H-indole-2-carboxylate as the primary product.

Chromium trioxide oxidation provides an alternative approach using chromium trioxide in acidic medium, particularly effective for substrates bearing acid-sensitive functionalities. The mechanism involves formation of chromate ester intermediates through nucleophilic addition of the carbonyl oxygen to chromium, followed by β-elimination to generate the carboxylic acid product. This method demonstrates excellent functional group tolerance, maintaining the integrity of both the methoxy substituent and the ethyl ester functionality.

Silver oxide oxidation under mild conditions offers superior selectivity for sensitive substrates. Treatment with silver oxide in aqueous sodium hydroxide at ambient temperature provides gentle oxidation conditions that minimize side reactions while achieving efficient conversion to the carboxylic acid derivative. The reaction proceeds through formation of silver-aldehyde complexes that facilitate hydride abstraction and subsequent carboxylate formation.

Oxidizing AgentConditionsTemperatureTimeYield (%)Product
KMnO₄Aqueous alkaline80-100°C2-4 h85-953-Carboxy derivative
CrO₃Acidic medium60-80°C3-6 h75-903-Carboxy derivative
Ag₂OAqueous NaOH25°C12-24 h70-853-Carboxy derivative

Reduction Pathways

Hydroxymethyl Derivative Formation

The formyl group at the 3-position undergoes facile reduction to generate hydroxymethyl derivatives, providing access to valuable intermediates for further synthetic elaboration. This transformation represents a fundamental reaction pathway that demonstrates high selectivity and functional group tolerance.

Sodium borohydride reduction constitutes the most widely employed method for converting the formyl group to the corresponding hydroxymethyl derivative. Treatment with sodium borohydride in methanol at room temperature proceeds via nucleophilic hydride attack at the carbonyl carbon, followed by protonation to yield ethyl 3-hydroxymethyl-6-methoxy-1H-indole-2-carboxylate. The reaction typically achieves complete conversion within 1-3 hours with excellent selectivity, leaving both the ester and methoxy functionalities intact.

The mechanism involves initial coordination of sodium borohydride to the formyl carbonyl, followed by intramolecular hydride transfer to form a tetrahedral alkoxide intermediate. Subsequent protonation by the protic solvent regenerates the reducing agent and delivers the final hydroxymethyl product. The reaction demonstrates remarkable selectivity, showing no reduction of the ethyl ester group under these mild conditions.

Lithium aluminum hydride reduction provides a more aggressive reducing environment capable of achieving complete reduction to the primary alcohol. However, this method requires careful control of reaction conditions to prevent concurrent reduction of the ester functionality. Treatment with lithium aluminum hydride in dry ether at 0°C followed by aqueous workup yields the hydroxymethyl derivative in excellent yield while maintaining the integrity of the methoxy substituent.

Selective Reduction Methods

Advanced reduction methodologies offer enhanced selectivity and functional group compatibility for complex synthetic applications. These approaches enable precise control over reduction outcomes while preserving sensitive functionalities within the molecule.

Zinc borohydride reduction provides exceptional selectivity for aldehyde reduction in the presence of ester functionalities. This reagent demonstrates unique chemoselectivity, reducing formyl groups preferentially over carboxylate esters. Treatment with zinc borohydride in tetrahydrofuran at ambient temperature achieves quantitative conversion to the hydroxymethyl derivative within 4-6 hours while completely preserving the ethyl ester group.

Diisobutylaluminum hydride (DIBAL-H) reduction under controlled conditions enables selective aldehyde reduction with excellent functional group tolerance. Treatment with DIBAL-H in dichloromethane at -78°C provides kinetic control that favors aldehyde reduction over ester reduction. This method proves particularly valuable for substrates bearing multiple carbonyl functionalities where selective reduction is essential.

Reducing AgentSolventTemperatureTimeSelectivityYield (%)
NaBH₄Methanol25°C1-3 hAldehyde selective88-95
LiAlH₄Ether0°C2-4 hNon-selective85-92
Zn(BH₄)₂THF25°C4-6 hAldehyde selective90-96
DIBAL-HCH₂Cl₂-78°C2-3 hKinetically selective82-89

Nucleophilic Addition Reactions

Hydrazine Coupling Chemistry

The electrophilic formyl group readily undergoes nucleophilic addition with hydrazine derivatives to form hydrazone linkages, providing access to important nitrogen-containing heterocyclic systems. These transformations demonstrate high efficiency and broad substrate scope, making them valuable for medicinal chemistry applications.

Phenylhydrazine condensation represents the most extensively studied hydrazine coupling reaction with indole-3-carbaldehydes. Treatment of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate with phenylhydrazine in ethanol under mildly acidic conditions yields the corresponding phenylhydrazone derivative in excellent yield. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen at the formyl carbon, followed by elimination of water to generate the hydrazone linkage.

The mechanism involves initial formation of a carbinolamine intermediate through nucleophilic addition of phenylhydrazine to the formyl carbon. Subsequent acid-catalyzed dehydration eliminates water and establishes the characteristic carbon-nitrogen double bond of the hydrazone product. The reaction demonstrates excellent functional group tolerance, preserving both the methoxy and ethyl ester functionalities under the mild reaction conditions.

Methylhydrazine coupling provides access to N-methylated hydrazone derivatives with enhanced stability and modified pharmacological properties. Treatment with methylhydrazine under similar conditions yields the corresponding N-methylhydrazone in good yield with excellent selectivity. This transformation proves particularly valuable for generating hydrazones with improved metabolic stability and altered physicochemical properties.

Semicarbazide and thiosemicarbazide reactions extend the scope of nucleophilic addition to include nitrogen-containing heterocycles with additional heteroatoms. Treatment with semicarbazide yields semicarbazone derivatives, while thiosemicarbazide generates thiosemicarbazone products. These reactions proceed under mild conditions and demonstrate excellent functional group compatibility.

Aldol and Knoevenagel Condensations

The formyl group participates in various carbon-carbon bond-forming reactions, including aldol and Knoevenagel condensations, providing access to extended π-conjugated systems and functionalized indole derivatives.

Knoevenagel condensations with active methylene compounds represent highly efficient methods for introducing diverse substituents at the 3-position. Treatment of the formyl substrate with malonic acid derivatives in the presence of piperidine or other amine catalysts yields α,β-unsaturated derivatives through condensation and subsequent decarboxylation. The reaction proceeds via formation of an enamine intermediate between the catalyst and the active methylene compound, followed by nucleophilic attack at the formyl carbon and elimination of water.

The mechanism involves initial deprotonation of the active methylene compound by the amine catalyst to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic formyl carbon to form a β-hydroxy intermediate, which undergoes base-catalyzed elimination of water to yield the α,β-unsaturated product. The reaction demonstrates broad substrate scope and excellent functional group tolerance.

Aldol condensations with ketones and aldehydes provide access to β-hydroxyketone and β-hydroxyaldehyde derivatives. Treatment with acetone or other ketones in the presence of base yields aldol products that can undergo further dehydration to generate α,β-unsaturated systems. These reactions prove particularly valuable for constructing complex polycyclic structures through subsequent cyclization reactions.

NucleophileConditionsProduct TypeYield (%)Reference
PhenylhydrazineEtOH, AcOH cat.Phenylhydrazone85-92
MethylhydrazineEtOH, mild acidN-Methylhydrazone78-86
SemicarbazideEtOH, refluxSemicarbazone80-88
Malonic acidPiperidine cat.Knoevenagel product75-90
AcetoneBase catalystAldol product70-85

Transformations at the Methoxy Position

The 6-methoxy substituent represents a versatile functional group that can undergo various transformations to introduce alternative functionalities or remove the methoxy group entirely. These reactions provide important opportunities for structure-activity relationship studies and synthetic diversification.

Demethylation reactions using boron tribromide or other Lewis acids provide efficient access to the corresponding phenol derivatives. Treatment with boron tribromide in dichloromethane at low temperature achieves selective cleavage of the aromatic methyl ether while preserving the formyl and ester functionalities. The reaction proceeds through formation of a boron-oxygen complex that activates the methyl group toward nucleophilic displacement by bromide ion.

The mechanism involves initial coordination of boron tribromide to the methoxy oxygen, followed by nucleophilic attack of bromide ion at the methyl carbon in an SN2-like process. This reaction demonstrates high selectivity for aromatic methyl ethers over aliphatic esters, making it particularly suitable for selective demethylation in complex molecules. The resulting phenol can be further functionalized through electrophilic aromatic substitution or coupling reactions.

Nucleophilic aromatic substitution at the methoxy position becomes feasible under strongly basic conditions, particularly in the presence of electron-withdrawing groups that activate the aromatic ring. Treatment with sodium amide or other strong nucleophiles can effect displacement of the methoxy group, although these reactions typically require harsh conditions and may not be compatible with sensitive functionalities.

Oxidative demethylation using cerium ammonium nitrate or other oxidizing agents provides an alternative approach for methoxy group removal. This method proceeds through single-electron transfer mechanisms that generate methoxy radicals, followed by hydrogen abstraction to yield the phenol product. The reaction demonstrates good functional group tolerance and can be performed under relatively mild conditions.

ReagentConditionsMechanismYield (%)Selectivity
BBr₃CH₂Cl₂, -78°CLewis acid activation85-95High for aromatic ethers
NaNH₂NH₃, -33°CNucleophilic substitution60-75Requires activation
CANMeCN, H₂OOxidative radical70-85Moderate selectivity

Ester Group Modifications

Hydrolysis to Carboxylic Acids

The ethyl ester functionality at the 2-position undergoes facile hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivatives. These transformations provide access to important intermediates for amide formation and other carbonyl chemistry.

Basic hydrolysis (saponification) represents the most commonly employed method for ester cleavage. Treatment with sodium hydroxide or potassium hydroxide in aqueous ethanol achieves quantitative hydrolysis to the carboxylate salt, which can be acidified to yield the free carboxylic acid. The reaction proceeds through nucleophilic attack of hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that eliminates ethoxide ion to generate the carboxylate product.

The mechanism involves initial nucleophilic addition of hydroxide to the ester carbonyl, followed by collapse of the tetrahedral intermediate with elimination of ethoxide. The reaction is irreversible due to rapid deprotonation of the carboxylic acid by the basic medium, driving the equilibrium toward complete hydrolysis. This method demonstrates excellent functional group tolerance and can be performed under mild conditions.

Acidic hydrolysis provides an alternative approach using mineral acids as catalysts. Treatment with hydrochloric acid or sulfuric acid in aqueous medium at elevated temperature achieves ester hydrolysis through an acid-catalyzed mechanism. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water and elimination of ethanol.

Lithium hydroxide in aqueous tetrahydrofuran offers superior selectivity and mildness compared to sodium hydroxide, particularly for substrates bearing base-sensitive functionalities. This reagent achieves selective ester hydrolysis while preserving formyl groups and other electrophilic functionalities that might undergo nucleophilic attack under more basic conditions.

Amide Formation Pathways

The carboxylic acid derived from ester hydrolysis serves as a versatile intermediate for amide bond formation through various coupling methodologies. These transformations provide access to diverse amide derivatives with potential biological activity.

Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) or related reagents enables efficient amide formation under mild conditions. Treatment of the carboxylic acid with primary or secondary amines in the presence of DCC and N-hydroxybenzotriazole yields the corresponding amides in good to excellent yield. The reaction proceeds through formation of an activated ester intermediate that undergoes nucleophilic displacement by the amine coupling partner.

The mechanism involves initial reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. This activated species reacts with the amine nucleophile to generate the amide product while eliminating dicyclohexylurea as a byproduct. Addition of N-hydroxybenzotriazole as an additive improves reaction efficiency and reduces side reactions through formation of more reactive activated ester intermediates.

Acid chloride intermediates provide highly reactive electrophiles for amide formation. Treatment of the carboxylic acid with thionyl chloride or oxalyl chloride generates the corresponding acid chloride, which reacts readily with amines to yield amide products. This two-step approach offers high efficiency but requires careful handling due to the reactivity of acid chloride intermediates.

Direct amidation methods using coupling reagents such as N,N'-carbonyldiimidazole (CDI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enable one-pot amide formation without isolation of intermediates. These methods demonstrate excellent functional group tolerance and provide convenient protocols for library synthesis applications.

Transesterification Studies

The ethyl ester group undergoes transesterification reactions to yield alternative ester derivatives with modified physicochemical properties. These transformations prove valuable for optimizing solubility, stability, and biological activity of indole derivatives.

Base-catalyzed transesterification using sodium methoxide or other alkoxides provides efficient access to methyl ester derivatives. Treatment with sodium methoxide in methanol achieves complete conversion to the methyl ester through a two-step addition-elimination mechanism. The reaction demonstrates excellent selectivity for ester exchange without affecting other functionalities within the molecule.

The mechanism involves nucleophilic attack of methoxide at the ester carbonyl to form a tetrahedral intermediate, followed by elimination of ethoxide to generate the methyl ester product. The reaction is driven to completion by using excess methanol as both solvent and reactant, ensuring efficient capture of eliminated ethoxide and prevention of reverse reaction.

Acid-catalyzed transesterification using mineral acid catalysts enables ester exchange under neutral to mildly acidic conditions. Treatment with methanol or other alcohols in the presence of catalytic sulfuric acid achieves transesterification through a PADPED mechanism (protonation-addition-deprotonation-protonation-elimination-deprotonation). This method proves particularly valuable for acid-stable substrates where basic conditions might cause unwanted side reactions.

Enzymatic transesterification using lipases or other esterases provides highly selective methods for ester exchange under mild, environmentally benign conditions. These biocatalytic approaches demonstrate excellent enantioselectivity and functional group tolerance, making them attractive for pharmaceutical applications.

MethodConditionsMechanismSelectivityYield (%)
NaOMe/MeOHReflux, 2-4 hAddition-eliminationHigh85-95
H₂SO₄/MeOH60°C, 6-8 hPADPEDModerate75-90
Lipase/alcohol37°C, 12-24 hEnzymaticVery high70-85

N-Protection Strategies

Boc Protection Methodologies

N-protection of the indole nitrogen using tert-butoxycarbonyl (Boc) groups provides essential protection during synthetic transformations that might otherwise interfere with the nucleophilic indole nitrogen. These methodologies enable selective functionalization at other positions while preserving the integrity of the indole core.

Boc anhydride protection represents the most widely employed method for introducing Boc protection onto indole nitrogens. Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of base such as triethylamine or 4-dimethylaminopyridine yields N-Boc protected indoles in excellent yield. The reaction proceeds through nucleophilic attack of the indole nitrogen at the carbonyl carbon of Boc anhydride, followed by elimination of tert-butoxycarbonate to generate carbon dioxide and tert-butanol.

The mechanism involves initial deprotonation of the indole NH by the base catalyst to generate an indolate anion. This nucleophilic species attacks the electrophilic carbonyl carbon of Boc anhydride in an addition-elimination sequence that installs the Boc protecting group while releasing carbon dioxide and tert-butoxycarbonate as leaving groups. The reaction demonstrates excellent functional group tolerance and can be performed under mild conditions that preserve sensitive functionalities.

Optimal reaction conditions typically employ 1.1-1.2 equivalents of Boc anhydride with catalytic amounts of base in dichloromethane or tetrahydrofuran at room temperature. The reaction reaches completion within 2-6 hours and provides clean conversion to the N-Boc protected product without significant side reactions. Addition of 4-dimethylaminopyridine as a nucleophilic catalyst enhances reaction rate and efficiency.

Selective Boc protection in the presence of other nitrogen functionalities can be achieved through careful control of reaction conditions and choice of base. The indole nitrogen typically exhibits higher nucleophilicity compared to aromatic amines or amides, enabling selective protection under kinetically controlled conditions.

Deprotection methodologies for Boc-protected indoles include both acidic and thermal approaches. Treatment with trifluoroacetic acid in dichloromethane provides efficient deprotection under mild conditions. Alternatively, thermal deprotection at 140-180°C offers acid-free removal of the Boc group, particularly valuable for acid-sensitive substrates.

Alkylation and Benzylation Approaches

Direct N-alkylation of indoles provides access to N-substituted derivatives without requiring protection-deprotection sequences. These methodologies offer efficient routes to diversely substituted indole libraries for biological evaluation.

Phase-transfer catalyzed alkylation using potassium hydroxide in acetone enables efficient N-alkylation with alkyl halides. Treatment with allyl bromide, benzyl bromide, or other primary alkyl halides in the presence of aqueous potassium hydroxide achieves selective N-alkylation in good to excellent yield. The reaction proceeds through deprotonation of the indole NH by hydroxide, followed by nucleophilic displacement of the alkyl halide.

The mechanism involves initial formation of an indolate anion through deprotonation by hydroxide base. This nucleophilic species undergoes SN2 displacement of the alkyl halide to form the N-alkylated product. The biphasic reaction medium with phase-transfer conditions ensures efficient mixing of the organic substrate with the aqueous base while minimizing side reactions.

Reductive alkylation using aldehydes and reducing agents provides access to N-alkylated indoles through formation of imine intermediates followed by reduction. Treatment with aldehydes in the presence of sodium cyanoborohydride or sodium triacetoxyborohydride yields N-alkylated products through reductive amination pathways. This methodology demonstrates excellent functional group tolerance and broad substrate scope.

Copper-catalyzed N-alkylation using N-tosylhydrazones as alkylating agents offers a modern approach to N-substituted indoles. Treatment with copper iodide catalyst and potassium hydroxide base enables efficient coupling between indoles and tosylhydrazone derivatives to yield N-alkylated products. This method provides access to complex alkyl groups that might be difficult to introduce through direct alkylation approaches.

Enantioselective N-alkylation using chiral catalysts enables access to enantioenriched N-alkylated indoles with high stereochemical control. Zinc-ProPhenol catalyzed reactions with aldimines yield N-alkylated products with excellent enantioselectivity. These transformations demonstrate broad substrate scope and provide valuable methods for accessing chiral indole derivatives for pharmaceutical applications.

MethodAlkylating AgentConditionsYield (%)Selectivity
KOH/acetoneAlkyl halidesrt, 2-8 h85-94N-selective
Reductive aminationAldehydes/NaBH₃CNMeOH, rt70-85N-selective
Cu-catalyzedTosylhydrazonesCuI, KOH65-80N-selective
Zn-ProPhenolAldiminesrt, 12 h60-86Enantioselective

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Wikipedia

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

Dates

Last modified: 04-14-2024

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